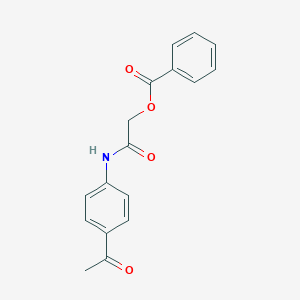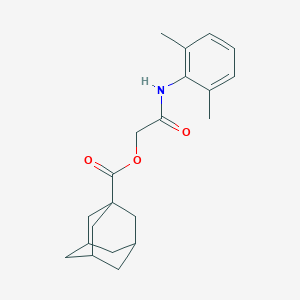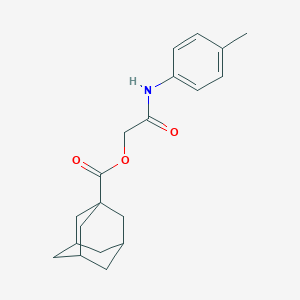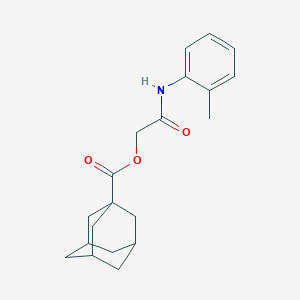![molecular formula C21H17BrFNO6S B305745 (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B305745.png)
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BFT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. BFT is a thiazolidinedione derivative with a unique chemical structure that makes it a promising candidate for the treatment of various diseases.
作用機序
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. Activation of PPARγ by (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have numerous biochemical and physiological effects. It has been reported to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been demonstrated to inhibit the growth of cancer cells and reduce inflammation.
実験室実験の利点と制限
One of the advantages of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its high potency and selectivity for PPARγ, which makes it a promising candidate for drug development. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and interpretation of results.
将来の方向性
There are several future directions for research on (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. One potential area of investigation is its use in combination with other drugs for the treatment of diabetes and cancer. Another direction is the development of novel formulations of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid to improve its solubility and stability. Furthermore, the potential application of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in other disease areas, such as neurodegenerative disorders, warrants further investigation.
In conclusion, (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its potential benefits and limitations.
合成法
The synthesis of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves the condensation of 5-bromo-2-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in high yield and purity.
科学的研究の応用
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied extensively in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its potential therapeutic applications have been investigated in the treatment of diabetes, cancer, and inflammation.
特性
製品名 |
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid |
|---|---|
分子式 |
C21H17BrFNO6S |
分子量 |
510.3 g/mol |
IUPAC名 |
2-[5-bromo-2-ethoxy-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrFNO6S/c1-2-29-16-7-13(15(22)9-17(16)30-11-19(25)26)8-18-20(27)24(21(28)31-18)10-12-3-5-14(23)6-4-12/h3-9H,2,10-11H2,1H3,(H,25,26)/b18-8+ |
InChIキー |
HSUVGFUXYDCRML-QGMBQPNBSA-N |
異性体SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
正規SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)




![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
